molecular formula C16H18N4OS2 B2475976 2-(1-((2-Methylthiazol-4-yl)methyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole CAS No. 1448133-63-8

2-(1-((2-Methylthiazol-4-yl)methyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole

Cat. No. B2475976
M. Wt: 346.47
InChI Key: YKMFOSNXEYZNRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-((2-Methylthiazol-4-yl)methyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C16H18N4OS2 and its molecular weight is 346.47. The purity is usually 95%.
BenchChem offers high-quality 2-(1-((2-Methylthiazol-4-yl)methyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-((2-Methylthiazol-4-yl)methyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacokinetics and Metabolism

The disposition and metabolism of related compounds, such as SB-649868, which shares structural similarities with the oxadiazole derivatives, have been extensively studied. SB-649868, an orexin 1 and 2 receptor antagonist developed for insomnia treatment, shows that after oral administration, elimination occurs predominantly via feces, with urinary excretion accounting for a smaller proportion. This study highlighted the compound's extensive metabolism and the presence of more slowly cleared metabolites, emphasizing the importance of understanding the pharmacokinetics of such compounds for therapeutic applications (Renzulli et al., 2011).

Therapeutic Potential

Research on compounds with structural similarity to 2-(1-((2-Methylthiazol-4-yl)methyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole has explored their potential in treating various conditions. For example, the metabolism and disposition of BMS-690514, an inhibitor targeting human epidermal growth factor and vascular endothelial growth factor receptors, indicate its development for treating cancers such as non-small-cell lung cancer and metastatic breast cancer. This study showed that BMS-690514 is well absorbed and extensively metabolized, with significant implications for its therapeutic efficacy and safety profile (Christopher et al., 2010).

Metabolite Identification and Toxicology

Understanding the metabolism of such compounds is crucial for identifying potential metabolites that may contribute to their pharmacological profile or toxicology. For instance, the identification of metabolites from the anticonvulsant oxadiazole Ro 03-4066 in human volunteers suggests that the initial metabolic step involves hydroxylation of the N-methyl group. These findings are vital for assessing the drug's safety and efficacy (Allen et al., 1971).

properties

IUPAC Name

2-[1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl]-5-thiophen-3-yl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4OS2/c1-11-17-14(10-23-11)8-20-5-2-12(3-6-20)15-18-19-16(21-15)13-4-7-22-9-13/h4,7,9-10,12H,2-3,5-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKMFOSNXEYZNRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CN2CCC(CC2)C3=NN=C(O3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-((2-Methylthiazol-4-yl)methyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole

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